An In-Depth Technical Guide to 2-Ethylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Ethylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: 2-Ethylpiperidin-4-one hydrochloride is a heterocyclic ketone that serves as a crucial and versatile intermediate in the synthesis of complex organic molecules. Its piperidone core, featuring a strategic substitution at the 2-position, makes it a valuable building block for drug discovery and development. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceutically active compounds.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-Ethylpiperidin-4-one hydrochloride, tailored for researchers, chemists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
2-Ethylpiperidin-4-one hydrochloride is the hydrochloride salt form of the parent compound, 2-ethylpiperidin-4-one. The salt form generally enhances stability and water solubility, making it more convenient for storage and use in aqueous reaction media.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-Ethylpiperidin-4-one hydrochloride | N/A |
| Synonyms | 2-Ethyl-4-piperidinone hydrochloride, 2-Ethyl-piperidin-4-one HCl | [3] |
| CAS Number | 41393-75-3 (for hydrochloride) | N/A |
| Molecular Formula | C₇H₁₄ClNO | [4] |
| Molecular Weight | 163.65 g/mol | [3][4] |
| Canonical SMILES | CCC1CNC(C=O)C1.[H]Cl | [4] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white or light brown crystalline powder. | Based on typical appearance of similar piperidone hydrochlorides.[5] |
| Melting Point | Not explicitly available for this specific compound, but related structures like Ethyl 4-piperidone-3-carboxylate hydrochloride melt in the range of 169-175 °C.[5] | Melting point is a key indicator of purity. A broad range suggests impurities. |
| Solubility | Soluble in water. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| Storage | Sealed in a dry environment, typically at 2-8°C under an inert atmosphere (Nitrogen or Argon).[4][5] | Recommended to prevent degradation from moisture and atmospheric components. |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are critical. The following data represent typical expected values for the characterization of 2-Ethylpiperidin-4-one. Note that spectra for the hydrochloride salt will show broader amine (N-H) signals. While specific spectra for this exact compound are not publicly available, data for closely related structures (e.g., N-Boc-2-ethyl-piperidin-4-one and other piperidones) provide strong indicative patterns.[6][7]
Table 3: Typical Spectroscopic Data
| Technique | Expected Chemical Shifts / Bands | Rationale |
| ¹H NMR | ~0.9 ppm (t, 3H): -CH₂CH₃ ~1.6 ppm (q, 2H): -CH₂ CH₃~2.3-3.5 ppm (m): Piperidine ring protons (CH, CH₂)Broad singlet: N-H proton (exchangeable with D₂O) | The ethyl group gives a characteristic triplet-quartet pattern. The ring protons are complex multiplets due to coupling. The acidic N-H protons in the hydrochloride salt often appear as a broad signal. |
| ¹³C NMR | ~10-15 ppm: -CH₂CH₃ ~25-30 ppm: -CH₂ CH₃~40-60 ppm: Piperidine ring carbons (C2, C3, C5, C6)~205-210 ppm: Ketone carbonyl carbon (C =O) | The carbonyl carbon is highly deshielded and appears far downfield. The aliphatic carbons of the ring and ethyl group appear in the upfield region. |
| IR Spectroscopy | ~3400 cm⁻¹ (broad): N-H stretch~2700-3000 cm⁻¹: C-H stretch (aliphatic)~1715 cm⁻¹ (strong): C=O stretch (ketone) | The strong carbonyl peak is the most diagnostic feature. The broad N-H band is characteristic of the ammonium salt. |
| Mass Spectrometry | [M+H]⁺ = 128.1070 (for the free base C₇H₁₃NO) | High-resolution mass spectrometry (HRMS) provides the exact mass of the protonated free base, confirming the molecular formula. |
Synthesis and Purification
Piperidin-4-ones are versatile intermediates synthesized through various methods, most notably via modifications of the Mannich reaction or Dieckmann condensation.[8][9] A common strategy for 2-substituted piperidones involves multi-step sequences that build the heterocyclic ring.
Representative Synthetic Workflow
A plausible synthesis involves the cyclization of an appropriate amino-ester precursor, followed by deprotection and salt formation. This ensures precise control over the substitution pattern, which is difficult to achieve with one-pot condensation reactions.[10]
Caption: General workflow for synthesis and purification.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds.[2] The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Solvent Selection: Begin by testing solubility in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate). For a hydrochloride salt, a polar protic solvent like isopropanol or an ethanol/ether mixture is often effective.
-
Dissolution: Place the crude 2-Ethylpiperidin-4-one hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
-
Validation: Confirm the purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, IR).
Chemical Reactivity and Synthetic Utility
The molecule possesses two primary reactive sites: the secondary amine and the ketone. This dual functionality allows for a wide range of subsequent chemical transformations.
-
N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to introduce various substituents on the nitrogen atom. This is a common strategy for modulating the pharmacological properties of piperidine-based drugs.
-
C4-Ketone Chemistry: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a hydroxyl group (forming a 4-hydroxypiperidine), converted to an amine via reductive amination, or used to form spirocyclic structures.[11]
Caption: Key reactivity pathways of the core scaffold.
Applications in Medicinal Chemistry
Piperidin-4-one derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including anticancer, anti-HIV, and antibacterial properties.[8] The 2-ethyl substitution is particularly significant as it introduces a chiral center and provides a vector for exploring structure-activity relationships (SAR) that are often inaccessible with more common symmetrically substituted piperidones.[10]
-
Scaffold for Novel Therapeutics: This compound serves as a starting material for creating libraries of novel molecules. By modifying the N1 and C4 positions, chemists can fine-tune properties like receptor binding, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
-
Intermediate for Complex Drugs: It is a key building block for more complex pharmaceutical agents, including analgesics, antipsychotics, and antihistamines.[10] The 2-substitution can sterically influence the conformation of the piperidine ring, which can be crucial for binding to biological targets.
-
Curcumin Mimics: Piperidone-containing compounds have been synthesized as mimics of curcumin, showing promising antiproliferative and anti-inflammatory properties.[12]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. The parent compound, 4-piperidone, is classified as an irritant.
Table 4: GHS Hazard Information for 4-Piperidone (Parent Compound)
| Category | Hazard Statement | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |
Source: PubChem CID 33721 for 4-Piperidone[13]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] Storing under an inert gas is recommended for long-term stability.[5]
References
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Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.). Retrieved from [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
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4-Piperidone | C5H9NO - PubChem. (n.d.). Retrieved from [Link]
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PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. (2018). Retrieved from [Link]
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4-Piperidone — A Synthon for Spiro-Heterocycles - ResearchGate. (n.d.). Retrieved from [Link]
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Piperidine Synthesis - DTIC. (n.d.). Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(47), 30569-30603. Retrieved from [Link]
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